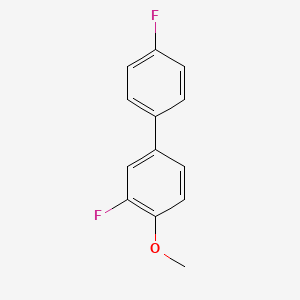
lambda2-Ruthenium(2+)tris(4-ethenyl-4'-methyl-2,2'-bipyridine)bis(hexafluoro-lambda5-phosphanuide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide): is a complex compound that belongs to the family of ruthenium polypyridyl complexes. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) typically involves the coordination of ruthenium with 4-ethenyl-4’-methyl-2,2’-bipyridine ligands and hexafluoro-lambda5-phosphanuide anions. The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile or ethanol. The process may require heating and the presence of a base to facilitate the coordination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions: Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.
Reduction: It can also undergo reduction reactions, accepting electrons from other species.
Substitution: The bipyridine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(II) complexes with different ligands .
科学的研究の応用
Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including photoredox catalysis and organic synthesis.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the development of dye-sensitized solar cells and other optoelectronic devices.
作用機序
The mechanism of action of lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) involves its ability to undergo redox reactions and interact with various molecular targets. The compound’s ruthenium center can accept and donate electrons, facilitating electron transfer processes. The bipyridine ligands play a crucial role in stabilizing the complex and modulating its reactivity .
類似化合物との比較
Ruthenium(II) tris(bipyridine) complexes: These compounds share similar photophysical properties but differ in their ligand structures.
Ruthenium(II) polypyridyl complexes: These include various derivatives with different substituents on the bipyridine ligands.
Uniqueness: Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) is unique due to its specific ligand structure, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring precise control over electron transfer processes .
特性
分子式 |
C39H36F12N6P2Ru |
|---|---|
分子量 |
979.7 g/mol |
IUPAC名 |
2-(4-ethenylpyridin-2-yl)-4-methylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C13H12N2.2F6P.Ru/c3*1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-9H,1H2,2H3;;;/q;;;2*-1;+2 |
InChIキー |
NSMBCSORHRQACB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


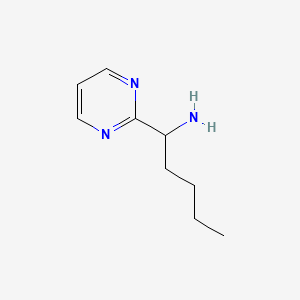
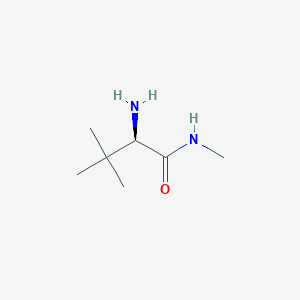
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
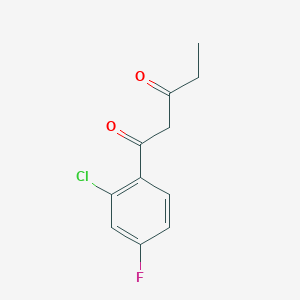
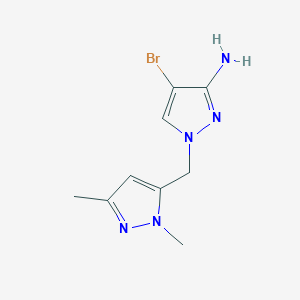
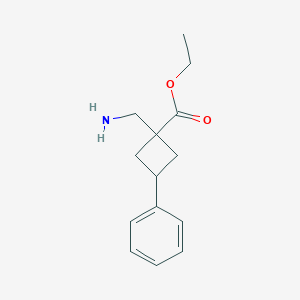
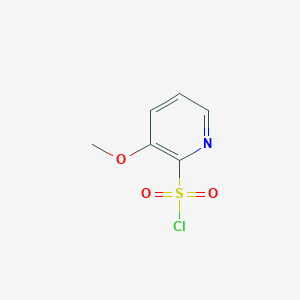
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
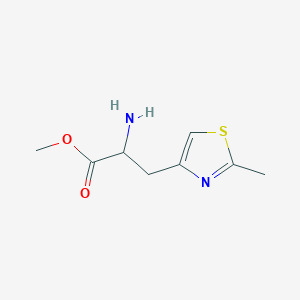
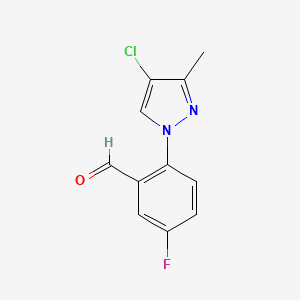
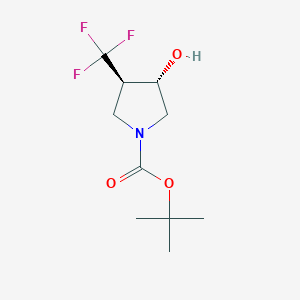
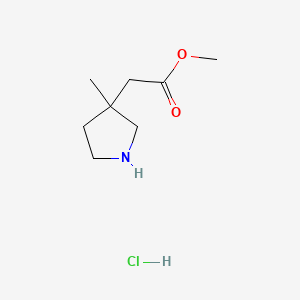
![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)
